
2-(Furan-2-yl)pyridin-3-amine
説明
2-(Furan-2-yl)pyridin-3-amine is an organic compound that belongs to the class of aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Synthesis Analysis
The synthesis of this compound involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, which gives N-(pyridin-2-yl)furan-2-carboxamide . This compound is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide . The carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to produce 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .科学的研究の応用
Domino Reaction Strategy in Synthesis
An efficient three-component reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines, ynals, and sodium benzenesulfinates has been developed. This strategy facilitates the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives, demonstrating excellent functional group tolerance and efficiency (Cui, Zhu, Li, & Cao, 2018).
Synthesis of N-alkylated Derivatives
The preparation of N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine and its subsequent alkylation leads to N-alkylated products. This process includes the conversion of a key intermediate thiosemicarbazide into various derivatives such as 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole, highlighting the compound's versatility in synthesizing diverse chemical structures (El-Essawy & Rady, 2011).
Chemical Reactivity of Furo[2,3-b]pyridines
A synthesis method for 2,3-substituted furo[2,3-b]pyridines has been established under mild, metal-free conditions. The study also explored the chemical reactivity of this heterocyclic framework, leading to the development of methods for its functionalization, including C-H amination and borylation reactions (Fumagalli & da Silva Emery, 2016).
Novel Synthesis Routes to Pyrroles
2-(Acylmethylene)propanediol diacetates, when reacted with primary amines under palladium catalysis, yield 1,2,4-trisubstituted pyrroles. This novel synthesis route demonstrates the compound's utility in generating complex pyrrole structures (Friedrich, Wächtler, & Meijere, 2002).
Optical and Sensing Properties
The optical and sensing properties of novel Eu(III) complexes with furan- and pyridine-based ligands have been studied. These complexes show promise as sensing devices, highlighting the potential application of 2-(Furan-2-yl)pyridin-3-amine in creating functional materials (Piccinelli, Bettinelli, Melchior, Grazioli, & Tolazzi, 2015).
Catalytic Transformation into Pyrrole and Pyrrolidine Homologs
On hydrogenation over a platinum catalyst, furan amines are converted into pyrrole or pyrrolidine homologs, showcasing a valuable transformation method for chemical synthesis (Bel'skii, 1962).
Synthesis and Reactivity of Imidazo[4,5-b]pyridine
The synthesis and subsequent methylation of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine has been studied, revealing insights into the compound's electrophilic substitution reactions and its potential for generating a variety of chemical structures (El’chaninov, Achkasova, & El’chaninov, 2014).
Catalytic Conversion into Pyridine and Pyrazine Derivatives
Hydrogenation of furan amines leads to the formation of pyridine and pyrazine derivatives, illustrating an important route for the synthesis of these compounds (Bel'skii, Bel'skii, & Shostakovskii, 1977).
作用機序
Target of Action
Similar compounds have been shown to interact with cytochrome p450 2a6 . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics .
Mode of Action
It is suggested that it may exhibit a high coumarin 7-hydroxylase activity . This implies that 2-(Furan-2-yl)pyridin-3-amine might interact with its targets by facilitating the hydroxylation of certain compounds .
Biochemical Pathways
It has been suggested that it might be competent in the metabolic activation of aflatoxin b1 , a potent carcinogen. This suggests that this compound might influence the pathways related to the metabolism of certain carcinogens .
Result of Action
It is suggested that it might play a role in the hydroxylation of anti-cancer drugs like cyclophosphamide and ifosphamide . This suggests that this compound might influence the efficacy of these drugs .
生化学分析
Biochemical Properties
2-(Furan-2-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various signaling pathways, including those involved in cell proliferation and apoptosis . Additionally, this compound has been observed to affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain kinases, which play a role in cell cycle regulation . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . In vitro studies have shown that this compound remains stable under certain conditions, but its activity can diminish over extended periods, affecting its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound may influence metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for the compound’s role in modulating cellular processes and biochemical reactions.
特性
IUPAC Name |
2-(furan-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-3-1-5-11-9(7)8-4-2-6-12-8/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCCMIYSVGOBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308590 | |
| Record name | 2-(2-Furanyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886508-57-2 | |
| Record name | 2-(2-Furanyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886508-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Furanyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B1439211.png)
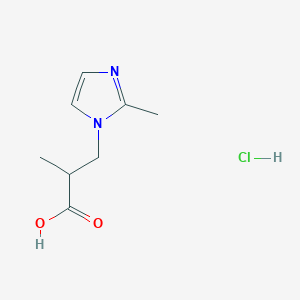
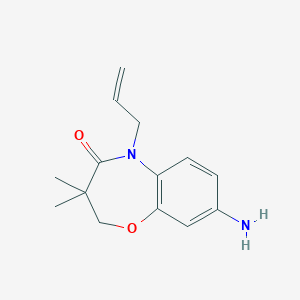
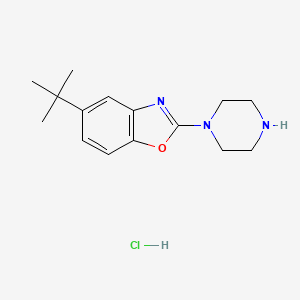
![3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine](/img/structure/B1439215.png)
![3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1439219.png)
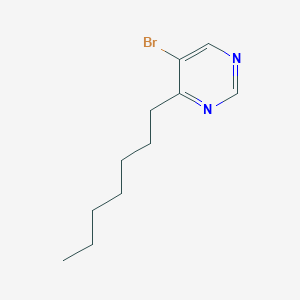
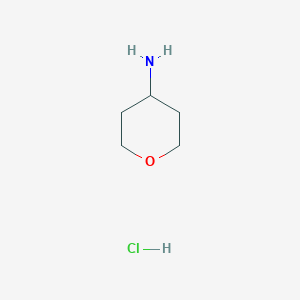


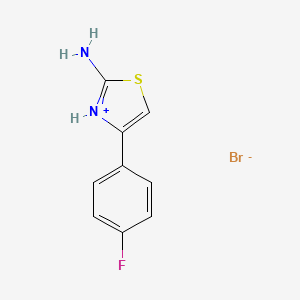
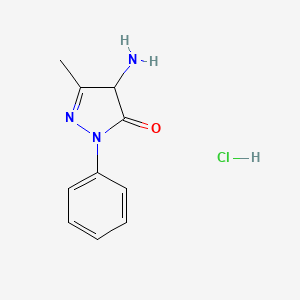
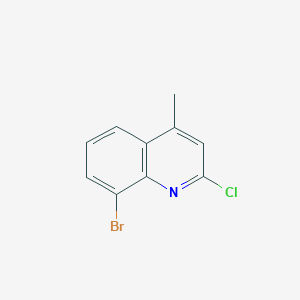
![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride](/img/structure/B1439233.png)